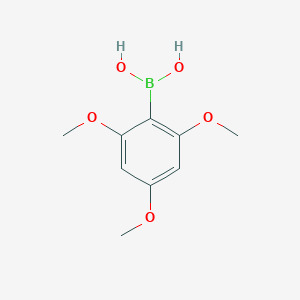![molecular formula C7H5N3O B152814 Pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 35252-02-9](/img/structure/B152814.png)
Pyrido[2,3-b]pyrazin-3(4H)-one
Vue d'ensemble
Description
Pyrido[2,3-b]pyrazin-3(4H)-one derivatives are a class of heterocyclic compounds that have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress-related pathologies. These derivatives are characterized by a substituted C2 aromatic group and a N4 acetic acid group on the core structure, which contribute to their inhibitory activity and antioxidant properties .
Synthesis Analysis
The synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds involves a sequential reaction of pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine. This method allows for the creation of various polysubstituted [6,6]-ring fused systems, demonstrating the versatility of the difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds . Additionally, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been synthesized, with structures confirmed by NMR and mass spectral data, and their anticancer activities evaluated against various human cancer cell lines .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazin-3(4H)-one derivatives has been studied through single-crystal X-ray analysis, confirming the bridgehead bicyclic 6–6 heterocyclic compounds . The crystal structures of related pyrazinecarboxylic acids have been analyzed to examine the occurrence of carboxylic acid-pyridine supramolecular synthons, which are important for crystal engineering strategies .
Chemical Reactions Analysis
The polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds react with various nucleophiles to give poly-substituted tetrahydropyridopyrazines, showcasing the potential of the polyfluorinated ring fused pyridine system as a scaffold for the synthesis of poly-substituted pyridopyrazine derivatives . The chalcone derivatives of pyrido[4,3-b]pyrazin-5(6H)-one have been synthesized and tested for their anticancer activities, with molecular docking studies carried out to observe the binding mode on the active site of ATR kinase .
Physical and Chemical Properties Analysis
The photophysical and electrochemical properties of related compounds, such as 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, have been characterized by spectroscopy and cyclic voltammetry. These studies provide insights into the intramolecular charge transfer and redox reactions of these compounds . The pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been evaluated for their inhibitory activity against ALR2 and their antioxidant properties, with some compounds showing excellent activity and comparable antioxidant ability to known antioxidants like Trolox .
Applications De Recherche Scientifique
Catalysts and Synthetic Pathways
The pyranopyrimidine core, closely related to Pyrido[2,3-b]pyrazin-3(4H)-one, is a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of substituted pyranopyrimidine scaffolds, especially 5H-pyrano[2,3-d]pyrimidine, has been intensively investigated. Recent advancements cover synthetic pathways for developing various derivatives using a range of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts. These synthetic methods have shown significant potential for the development of lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Molecular Interactions and Biological Properties
Pyrazine-based compounds, which include the Pyrido[2,3-b]pyrazin-3(4H)-one scaffold, have displayed crucial interactions in medicinal chemistry. The heteroaromatic nature of these compounds allows for unique combinations of polar and non-polar interactions, particularly in protein binding. A systematic analysis of the RCSB PDB database revealed key binding interactions of pyrazine-based ligands with protein targets, involving hydrogen bonds, π-interactions, and coordination to metal ions. These interactions highlight the significance of pyrazine derivatives as potentially interactive moieties in drug-like molecules (Juhás & Zítko, 2020).
Application in Energetic Materials
Pyrazine derivatives have also been explored in the field of high energy density materials (HEDMs). The study of high-nitrogen azine energetic materials has been a hot spot in energy materials research. Pyrazine energetic compounds, like 2,6-diamino-3,5dinitropyrazine-1-oxide (LLM-105), have shown promising applications in propellants, mixed explosives, and gas generators. The use of these compounds can significantly improve burning rates, reduce sensitivity, and enhance detonation performance, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).
Orientations Futures
The future directions for research on Pyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its potential therapeutic applications, particularly its role as an inhibitor of aldose reductase . Additionally, more research could be done to further understand its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
4H-pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJJEQQMLOQOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-b]pyrazin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)









